molecular formula C24H21ClF6N6O3 B2702747 Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate CAS No. 338415-42-2

Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate

Cat. No.: B2702747
CAS No.: 338415-42-2
M. Wt: 590.91
InChI Key: HMALZPTWSXAQEG-WYMLVPIESA-N
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Description

Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate is a useful research compound. Its molecular formula is C24H21ClF6N6O3 and its molecular weight is 590.91. The purity is usually 95%.
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Biological Activity

Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H17ClF6N5O2C_{18}H_{17}ClF_6N_5O_2 and a molecular weight of approximately 488.26 g/mol. The presence of trifluoromethyl groups and a piperazine moiety suggests significant interactions with biological targets, potentially enhancing its pharmacological profile.

Antimicrobial Activity

Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, SAR studies reveal that the incorporation of trifluoromethyl groups can significantly increase the potency of compounds against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organism
Ethyl N-(3...1.0E. coli
Ethyl N-(3...0.5S. aureus
Ethyl N-(3...2.0C. albicans

Cytotoxicity

In vitro assays have shown that ethyl N-(3... exhibits cytotoxic effects against certain cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values of 15 µM and 20 µM, respectively . This suggests that the compound may act as a potential anticancer agent.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)
MCF-715
A54920

The proposed mechanism of action for ethyl N-(3... involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. The presence of the piperazine ring may facilitate binding to biological targets, while the cyanoacryloyl group could enhance the compound's reactivity with nucleophiles in target cells .

Case Studies

  • In Vivo Efficacy : In a study involving murine models, ethyl N-(3... was administered to evaluate its therapeutic efficacy against induced bacterial infections. Results indicated a significant reduction in bacterial load in treated mice compared to controls, supporting its potential use in infectious disease management .
  • Combination Therapy : Another investigation explored the effects of combining ethyl N-(3... with existing antibiotics. The combination showed synergistic effects against resistant strains of Staphylococcus aureus, suggesting that this compound could be beneficial in treating multidrug-resistant infections .

Properties

IUPAC Name

ethyl N-[(E)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF6N6O3/c1-2-40-22(39)35-21(38)14(11-32)12-33-18-10-15(23(26,27)28)3-4-19(18)36-5-7-37(8-6-36)20-17(25)9-16(13-34-20)24(29,30)31/h3-4,9-10,12-13,33H,2,5-8H2,1H3,(H,35,38,39)/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMALZPTWSXAQEG-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF6N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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